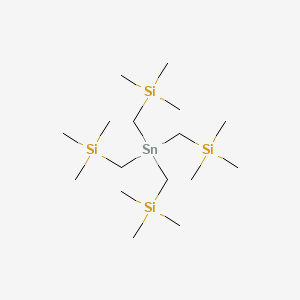![molecular formula C26H24N2O3S2 B14718250 Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 6997-60-0](/img/structure/B14718250.png)
Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain substituents with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Applications De Recherche Scientifique
Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylprop-2-en-1-ylidene derivatives: These compounds contain the phenylprop-2-en-1-ylidene moiety and exhibit similar reactivity and applications.
Methylsulfanylphenyl derivatives: These compounds feature the methylsulfanylphenyl group and are studied for their unique chemical and biological activities.
Propriétés
Numéro CAS |
6997-60-0 |
|---|---|
Formule moléculaire |
C26H24N2O3S2 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
ethyl 2-cinnamylidene-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O3S2/c1-4-31-25(30)22-17(2)27-26-28(23(22)19-13-15-20(32-3)16-14-19)24(29)21(33-26)12-8-11-18-9-6-5-7-10-18/h5-16,23H,4H2,1-3H3 |
Clé InChI |
BBVSZVJXLLKFOA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC=CC4=CC=CC=C4)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
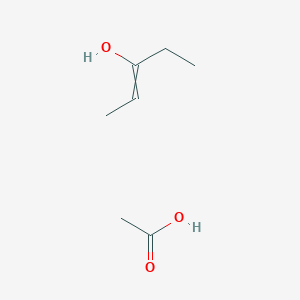
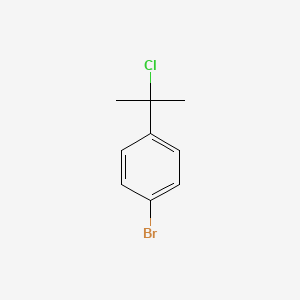
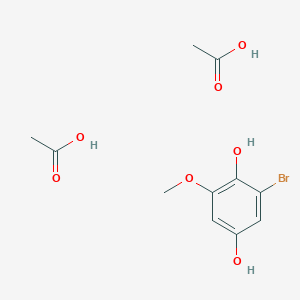

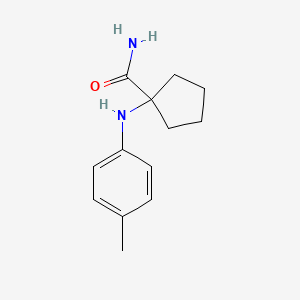

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
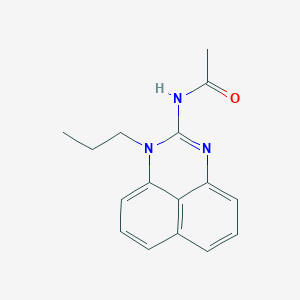
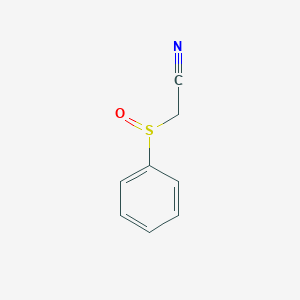
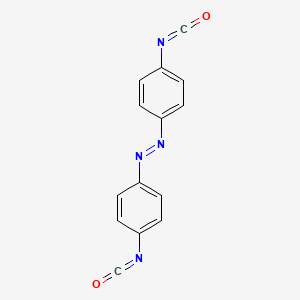
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
